molecular formula C18H15ClFN3O3 B12210318 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

Cat. No.: B12210318
M. Wt: 375.8 g/mol
InChI Key: GBWDFKLTDJBYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the butanamide class, featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 4-chlorophenyl group and a 2-fluorophenoxy chain at the butanamide moiety.

Properties

Molecular Formula

C18H15ClFN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

InChI

InChI=1S/C18H15ClFN3O3/c1-2-14(25-15-6-4-3-5-13(15)20)18(24)21-17-16(22-26-23-17)11-7-9-12(19)10-8-11/h3-10,14H,2H2,1H3,(H,21,23,24)

InChI Key

GBWDFKLTDJBYPK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Cl)OC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached via etherification reactions using appropriate phenols and alkyl halides.

    Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and fluorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide. The compound has shown promising results against various cancer cell lines:

  • Mechanism of Action: The compound is believed to inhibit tubulin polymerization, a critical process for cancer cell division. Molecular docking studies indicate strong binding affinity to tubulin's active sites, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Case Study:
A study evaluated a series of oxadiazole derivatives for their anticancer activity using the National Cancer Institute's protocol. Among these, compounds similar to this compound demonstrated significant growth inhibition in multiple cancer cell lines .

Antibacterial Activity

The compound also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has shown that it can inhibit bacterial growth effectively:

  • Minimum Inhibitory Concentration (MIC): The MIC values for certain derivatives were found to be as low as 8 µg/mL against strains such as E. coli and S. aureus.

Case Study:
In a comparative study of various oxadiazole derivatives, this compound was noted for its superior antibacterial activity, particularly when compared to standard antibiotics like ciprofloxacin .

Anticonvulsant Effects

Another area of interest is the anticonvulsant activity of this compound and its analogs. Research indicates that compounds containing the oxadiazole moiety can modulate benzodiazepine receptors:

Case Study:
A series of 1,3,4-oxadiazole derivatives were synthesized and screened for anticonvulsant activity. Some compounds showed considerable efficacy in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models .

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ring Isomerism

Compound 1 : 2-(4-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide ()
  • Key Differences: Fluorophenoxy group: Para-substituted (4-fluorophenoxy) vs. ortho-substituted (2-fluorophenoxy) in the target compound. Oxadiazole substituent: Phenyl vs. 4-chlorophenyl in the target.
  • The 4-chlorophenyl group in the target increases lipophilicity (higher logP) compared to phenyl, possibly improving CNS penetration .
Compound 2 : N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide ()
  • Key Differences: Oxadiazole isomer: 1,2,4-oxadiazole vs. 1,2,5-oxadiazole (furazan) in the target. Fluorophenoxy position: Para-substituted (4-fluorophenoxy).
  • Molecular weight (375.78 g/mol) and logP (4.86) suggest higher lipophilicity than the target, which may correlate with prolonged half-life but lower aqueous solubility (logSw = -4.88) .

Physicochemical Properties

Parameter Target Compound Compound 1 () Compound 2 ()
Molecular Formula C₁₈H₁₄ClFN₃O₃ (inferred) C₁₈H₁₅FN₃O₃ C₁₈H₁₅ClFN₃O₃
Molecular Weight ~375.78 g/mol 359.34 g/mol 375.78 g/mol
logP ~4.8 (estimated) Not reported 4.86
Hydrogen Bond Acceptors 6 (estimated) 6 6
Stereo Chemistry Not specified Not specified Racemic mixture
  • Key Observations: The target and Compound 2 share similar molecular weights, but the target’s ortho-fluorophenoxy group may reduce symmetry, affecting crystallization and bioavailability.
Compound 3 : N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide ()
  • Key Differences: Bulky substituents: Pyridinyl and cyclopropanesulfonamido groups replace the oxadiazole and fluorophenoxy moieties.
  • The target compound’s simpler structure may offer synthetic accessibility but require optimization for target affinity .
Compound 4 : 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine ()
  • Key Differences: Nitro and azo groups on the oxadiazole ring, unlike the target’s chlorophenyl and fluorophenoxy.
  • Implications :
    • Compound 4’s explosive properties (e.g., ANAZF) contrast with the target’s likely pharmaceutical use, demonstrating how substituents dictate application .

Biological Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular FormulaC16H14ClN3O3
Molecular Weight329.74 g/mol
LogP4.205
Polar Surface Area67.372 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

These properties suggest that the compound may exhibit significant lipophilicity, which can influence its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar oxadiazole structures often exhibit antimicrobial properties. For instance, derivatives of oxadiazoles have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

In a study focused on oxadiazole derivatives, compounds demonstrated moderate to strong antibacterial activity with IC50 values ranging from 2.14 μM to 156.8 μM against selected pathogens . Although specific data for this compound is limited, its structural similarities suggest potential effectiveness in this area.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various metabolic processes. For example, oxadiazole derivatives have been studied for their inhibitory effects on acetylcholinesterase (AChE) and urease . Enzyme inhibition is crucial for developing treatments for conditions like Alzheimer's disease and infections caused by urease-producing bacteria.

The biological activity of this compound may involve several mechanisms:

  • Receptor Binding : Similar compounds have been found to bind to specific receptors, modulating their activity. For instance, some oxadiazole derivatives act as antagonists or agonists of the farnesoid X receptor (FXR), influencing metabolic pathways .
  • Enzyme Interaction : The presence of the oxadiazole ring suggests potential interactions with enzymes through hydrogen bonding and hydrophobic interactions. This has been observed in other studies where oxadiazole derivatives inhibited enzyme activity effectively .

Study on Antiviral Activity

A recent investigation into related compounds revealed that certain oxadiazole derivatives exhibited significant antiviral activity against human adenoviruses (HAdV). These compounds showed selectivity indexes greater than 100 compared to established antiviral agents . While direct studies on this compound are needed, the promising results from related compounds highlight the potential for antiviral applications.

Toxicity Assessment

Toxicological evaluations are essential for assessing the safety profile of new compounds. Preliminary studies on similar oxadiazole derivatives indicated low cytotoxicity at therapeutic doses . This suggests that this compound might also possess a favorable safety profile warranting further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.